2,4-Dimethylphenacyl acetate
Description
2,4-Dimethylphenacyl acetate (CAS: Not explicitly listed in evidence, but structurally related to compounds in and ) is an aromatic ester derived from phenacyl alcohol (benzoyl methyl group) substituted with methyl groups at the 2- and 4-positions of the benzene ring, esterified with acetic acid. These compounds belong to the aromatic alkyl alcohol simple acid ester (AAASAE) group, characterized by esterification of aromatic alcohols with short-chain carboxylic acids (e.g., acetate) .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
[2-(2,4-dimethylphenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C12H14O3/c1-8-4-5-11(9(2)6-8)12(14)7-15-10(3)13/h4-6H,7H2,1-3H3 |
InChI Key |
GOZMEEODIUFXID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)COC(=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2,4-dimethylphenacyl acetate analogs with structurally related esters:
Physicochemical Properties
- Solubility : 2,4-Dimethylbenzyl acetate () is lipophilic due to its aromatic and methyl groups, typical of fragrance esters. In contrast, 2,4-hexadienyl acetate () is more volatile and water-insoluble, aligning with its use in flavoring .
- Synthesis: Analogous to 2,4-dichlorophenoxy acetate (), 2,4-dimethylphenacyl acetate can be synthesized via acid-catalyzed esterification. [3-(2,4-Dimethoxybenzoyl)phenyl] acetate () involves acylation reactions, confirmed by NMR and mass spectrometry .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2,4-dimethylphenacyl acetate, and how do electron-donating substituents influence reaction efficiency?
- Methodology : The synthesis typically involves refluxing 2,4-dimethylphenol derivatives with acetic anhydride or acetyl chloride in the presence of a strong base (e.g., NaOH) to deprotonate the phenolic hydroxyl group. Electron-donating methyl groups reduce the acidity of the phenol, necessitating harsher conditions (e.g., prolonged reflux or higher temperatures) to achieve esterification. Adjusting reaction stoichiometry and catalyst choice (e.g., sulfuric acid or zinc acetate) can optimize yields .
- Data Consideration : Monitor reaction progress via TLC or HPLC, and confirm product purity using melting point analysis or GC-MS.
Q. How can researchers ensure accurate characterization of 2,4-dimethylphenacyl acetate derivatives?
- Methodology : Combine spectroscopic techniques:
- FT-IR : Identify ester carbonyl peaks (~1740 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹).
- NMR : Use ¹H NMR to confirm methyl group multiplicity (δ 2.2–2.5 ppm for acetate methyl, δ 2.3 ppm for aromatic methyl) and ester linkage integration.
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with the ester structure .
Q. What are the critical parameters for recrystallization and purification of 2,4-dimethylphenacyl acetate?
- Methodology : Recrystallize from ethanol or ethyl acetate, adjusting pH to 5–6 during filtration to avoid salt formation. Higher acidity or basicity reduces yields due to ester hydrolysis or side reactions. Slow cooling (1–2°C/min) enhances crystal purity .
Advanced Research Questions
Q. How do steric effects from the 2,4-dimethyl groups influence the compound’s reactivity in nucleophilic substitution or hydrolysis?
- Mechanistic Insight : The ortho-methyl group creates steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., using UV-Vis or conductometry) reveal slower hydrolysis rates compared to unsubstituted phenacyl esters. Computational modeling (DFT) can quantify steric and electronic contributions .
- Contradiction Resolution : Conflicting hydrolysis data may arise from solvent polarity or catalyst choice. Use controlled experiments with standardized conditions (e.g., aqueous ethanol vs. DMSO) to isolate steric effects .
Q. What spectroscopic or computational methods best elucidate the coordination chemistry of 2,4-dimethylphenacyl acetate in catalytic systems?
- Methodology :
- FT-IR/Raman : Detect shifts in carbonyl stretching frequencies (e.g., ~1700→1650 cm⁻¹) upon coordination with metal catalysts like zinc acetate, indicating activation of the ester group.
- X-ray Crystallography : Resolve bond length changes in the ester moiety when complexed with transition metals.
- DFT Calculations : Model electron density redistribution in the ester group during catalysis .
Q. How can researchers resolve discrepancies in reported toxicity or environmental persistence data for 2,4-dimethylphenacyl acetate?
- Data Analysis :
- Compare test systems: In vitro assays (e.g., liver microsomes) may underestimate metabolic stability vs. in vivo models.
- Use standardized OECD guidelines for biodegradation studies to reconcile conflicting persistence data.
- Reference structurally similar compounds (e.g., 4-methylphenyl acetate) for toxicity extrapolation when direct data is limited .
Methodological Challenges & Solutions
Q. What strategies improve solubility of 2,4-dimethylphenacyl acetate in aqueous media for biological studies?
- Approach :
- Co-solvents : Use DMSO or cyclodextrin inclusion complexes.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability.
- Derivatization : Introduce polar groups (e.g., sulfonate) via post-synthetic modification .
Q. How can researchers validate synthetic pathways while minimizing hazardous intermediates?
- Risk Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
